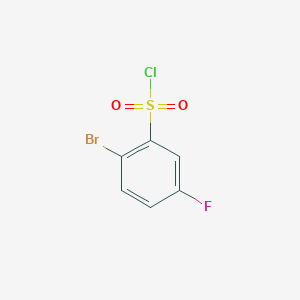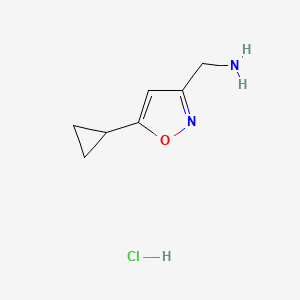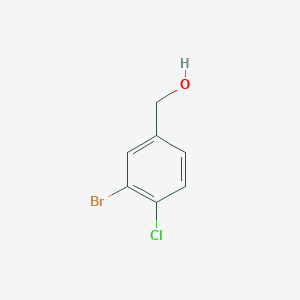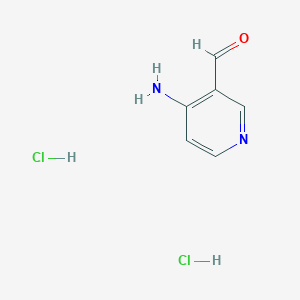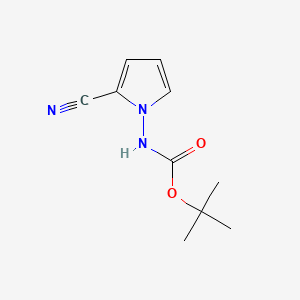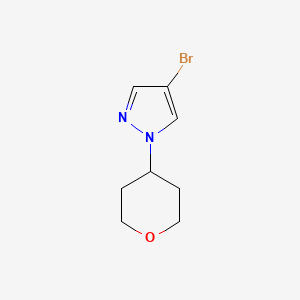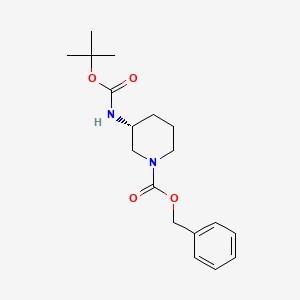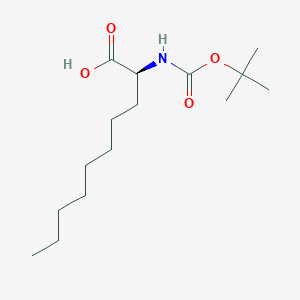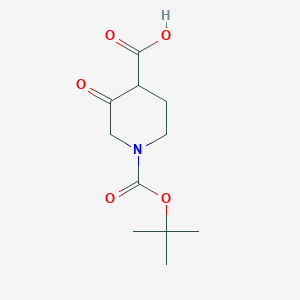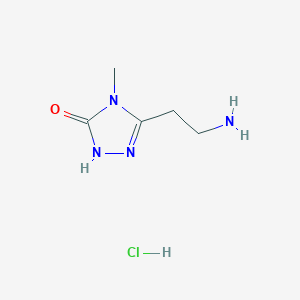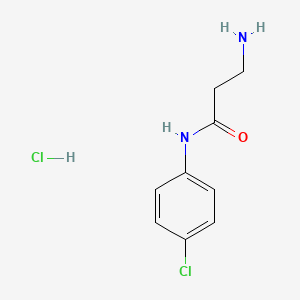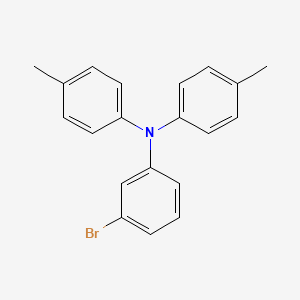
3-Brom-N,N-Di-p-tolylanilin
Übersicht
Beschreibung
3-Bromo-N,N-di-p-tolylaniline is a chemical compound with the CAS Number: 845526-91-2 . It has a molecular weight of 352.27 and its IUPAC name is 3-bromo-N,N-di-p-tolylaniline .
Molecular Structure Analysis
The InChI code of 3-Bromo-N,N-di-p-tolylaniline is 1S/C20H18BrN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
3-Bromo-N,N-di-p-tolylaniline is a solid at room temperature . It should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen
Lochtransportmaterialien für Festkörper-Farbstoff-Solarzellen
3-Brom-N,N-Di-p-tolylanilin: wurde auf seine potenzielle Verwendung als Lochtransportmaterial (HTM) in Festkörper-Farbstoff-Solarzellen (ss-DSSCs) untersucht. Die Modifikation von Triphenylamin-basierten HTMs kann das Oxidationspotenzial systematisch verschieben, was sich auf die Photostromerzeugung und die Leerlaufspannung auswirkt .
Lumineszenzeigenschaften in Donor-Akzeptor-Verbindungen
Diese Verbindung wird bei der Synthese von Anthracen-basierten Donor-Akzeptor-Verbindungen verwendet, die eine reversible, sichtbare Umschaltung der Emission durch externe Reize wie Lösungsmittel, mechanisches Mahlen und Temperatur aufweisen. Dieses Merkmal deutet auf mögliche Anwendungen in wiederbeschreibbaren optischen Medien, Sensoren und optoelektronischen Geräten hin .
Synthese von fluorierten Anilin-Derivaten
Im Bereich der organischen Synthese ist This compound in den Fluorierungsprozess unter Verwendung von Metallfluorid beteiligt. Dieser Prozess wird durch einen Palladium-basierten Prekatalysator erleichtert, was zur Herstellung von 3-Fluor-N,N-Dimethylanilin führt, einer Verbindung mit potenziellen Anwendungen in verschiedenen chemischen Industrien .
Entwicklung neuer pharmazeutischer Therapien
Die Rolle der Verbindung in der Life-Science-Industrie umfasst die Forschung und Entwicklung neuer pharmazeutischer Therapien. Ihre Eigenschaften werden bei der Synthese komplexer Moleküle genutzt, die therapeutische Wirkungen haben können .
Materialwissenschaftliche Forschung
This compound: ist auch in der materialwissenschaftlichen Forschung von Bedeutung, wo seine Eigenschaften zur Entwicklung neuer Materialien mit spezifischen Eigenschaften genutzt werden können, die für fortschrittliche technologische Anwendungen erforderlich sind .
Chemische Synthese und Chromatographie
Die Verbindung wird in der chemischen Synthese und Chromatographie verwendet, um die Entwicklung neuer Synthesemethoden und die Reinigung chemischer Substanzen zu unterstützen .
Entwicklung und Produktion von Biotechnologie
Es dient als Vorläufer in der Entwicklung von Biotechnologie und trägt zur Produktion von biotechnologischen Produkten und Lösungen bei .
Fortgeschrittene Forschung in der organischen Elektronik
Schließlich wird This compound in der Forschung zur organischen Elektronik untersucht, da es das Potenzial hat, zur Weiterentwicklung von organischen Halbleiterbauelementen beizutragen .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
3-bromo-N,N-bis(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLFZUNRAGUAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679967 | |
| Record name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845526-91-2 | |
| Record name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4',4''-dimethyltriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


